2-(1-methyl-1H-indol-3-yl)-1-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)ethan-1-one
Description
The compound 2-(1-methyl-1H-indol-3-yl)-1-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)ethan-1-one is a heterocyclic organic molecule featuring a pyridopyrimidine core fused with a morpholine ring and substituted with a 1-methylindole moiety. The compound’s stereoelectronic properties are influenced by the electron-rich indole group and the morpholine’s conformational flexibility. Crystallographic studies, likely conducted using programs like SHELXL (a component of the SHELX system), would be critical for resolving its 3D structure and confirming substituent orientations .
Properties
IUPAC Name |
2-(1-methylindol-3-yl)-1-(2-morpholin-4-yl-6,7-dihydro-5H-pyrido[2,3-d]pyrimidin-8-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5O2/c1-25-15-17(18-6-2-3-7-19(18)25)13-20(28)27-8-4-5-16-14-23-22(24-21(16)27)26-9-11-29-12-10-26/h2-3,6-7,14-15H,4-5,8-13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXNWJQXPJUOENN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)CC(=O)N3CCCC4=CN=C(N=C43)N5CCOCC5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrido[2,3-d]pyrimidine Core Synthesis
The pyrido[2,3-d]pyrimidine ring is synthesized via Knoevenagel condensation or cyclization reactions . A representative method involves:
- Amination : Reaction of 4-chloro-2-methylsulfanylpyrimidine-5-carboxylic acid ethyl esters with amines (e.g., morpholine) in the presence of triethylamine (Et₃N).
- Reduction : Conversion of esters to alcohols using lithium aluminum hydride (LiAlH₄) .
- Oxidation : Alcohol oxidation to aldehydes with manganese dioxide (MnO₂) .
- Cyclization : Knoevenagel condensation with active methylene compounds (e.g., cyanoacetic acid) to form the pyrido[2,3-d]pyrimidine core.
Example Conditions :
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Amination | Et₃N, THF, rt | 80–95% | |
| Reduction | LiAlH₄, THF, −10°C | 83–85% | |
| Oxidation | MnO₂, CHCl₃, rt | 79% |
Morpholine Functionalization
Morpholine is introduced via nucleophilic aromatic substitution (SNAr) or palladium-catalyzed coupling :
- Halogen Substitution : Reaction of 2-chloro-pyrido[2,3-d]pyrimidine with morpholine in ethanol under reflux or using Pd catalysts (e.g., Pd(PPh₃)₄).
- Conditions :
Example Yields :
| Method | Reagents | Yield | Source |
|---|---|---|---|
| A | Morpholine, EtOH, 80°C | 44–51% | |
| B | Pd(PPh₃)₄, toluene | 89–95% |
Indole Coupling
The 1-methylindol-3-yl group is attached via ketone formation :
- Methylation : Indole-3-carbaldehyde treated with NaH and methyl iodide to form 1-methylindole-3-carbaldehyde.
- Condensation : Reaction of the aldehyde with a pyrido[2,3-d]pyrimidine derivative to form the ethanone bridge.
Conditions :
| Step | Reagents | Yield | Source |
|---|---|---|---|
| Methylation | NaH, MeI, DMF | 80–90% | |
| Condensation | p-TSA, MeCN, reflux | 33–56% |
Reaction Optimization and Challenges
Yield Optimization
Stability Issues
- Dihydroquinazolinone Intermediates : Prone to oxidation or degradation.
- Indole Protection : Use of Boc or methyl groups to prevent side reactions during coupling.
Alternative Synthetic Routes
One-Pot Cyclization
Heck-Type Vinylation : Ethylene gas with 2-chloropyridine derivatives under Pd catalysis to form dihydropyrido rings.
Annulation Reactions
Silver-Catalyzed Cyclization : o-(1-Alkynyl)arylaldehydes with ammonium acetate to form isoquinoline-like cores.
Characterization and Validation
Key analytical techniques include:
| Technique | Purpose | Example Data | Source |
|---|---|---|---|
| ¹H NMR | Confirm regioselectivity | δ 8.58 (s, 1H), 7.85 (s, 1H) | |
| MS | Verify molecular weight | [M+H]⁺ 391.475 | |
| HPLC | Assess purity | >95% purity |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indole ring, using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions could target the pyrido[2,3-d]pyrimidine ring, using agents like lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at positions on the indole or pyrido[2,3-d]pyrimidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated compounds, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce partially or fully reduced analogs.
Scientific Research Applications
2-(1-methyl-1H-indol-3-yl)-1-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)ethan-1-one could have various applications in scientific research:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Investigated for potential therapeutic effects, such as anti-cancer or anti-inflammatory activities.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action for this compound would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity. The indole ring could facilitate binding to protein targets, while the morpholine and pyrido[2,3-d]pyrimidine rings might enhance specificity and potency.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize this compound’s uniqueness, we compare it with structurally related molecules. Key analogs include:
Table 1: Structural and Functional Comparison
Key Observations:
Morpholine’s role in improving solubility and bioavailability is conserved across analogs, as seen in kinase inhibitors like GDC-0941 (a PI3K inhibitor).
Core Structure Variations :
- Pyrido[2,3-d]pyrimidine (target compound) vs. pyrido[3,4-d]pyrimidine (e.g., dasatinib): Core isomerism alters the spatial arrangement of substituents, impacting target selectivity.
- The absence of a fused morpholine ring in seliciclib underscores the target compound’s unique ability to modulate both hydrophobic and hydrophilic interactions.
However, the indole moiety may confer selectivity for kinases with larger hydrophobic pockets (e.g., JAK2 or Aurora kinases).
Biological Activity
The compound 2-(1-methyl-1H-indol-3-yl)-1-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)ethan-1-one is a complex organic molecule that incorporates multiple heterocyclic structures. Its unique composition suggests potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features an indole ring , a morpholine ring , and a pyrido[2,3-d]pyrimidine ring , which are known for their biological significance. The IUPAC name highlights its structural complexity, which is crucial for its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C22H25N5O2 |
| Molecular Weight | 375.47 g/mol |
| CAS Number | 2194907-13-4 |
| LogP | 3.45 |
Biological Activity Overview
Research indicates that compounds with similar structures often exhibit significant biological activities, including:
- Anticancer Activity : The presence of the indole and pyrimidine moieties may contribute to the inhibition of cancer cell proliferation. Studies have shown that derivatives of pyrido[2,3-d]pyrimidines can act as potent inhibitors of various kinases involved in cancer progression .
- Antiviral Properties : Compounds featuring similar heterocycles have been investigated for their antiviral activities. For instance, pyrimidine derivatives have demonstrated effectiveness against viral replication by inhibiting key enzymes necessary for viral lifecycle .
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- Kinase Inhibition : Similar compounds have shown inhibitory effects on cyclin-dependent kinases (CDKs), which are critical for cell cycle regulation. This inhibition can lead to reduced proliferation of cancer cells .
- Enzyme Interaction : The morpholine and pyrimidine structures may facilitate binding to enzymes involved in nucleotide synthesis or viral replication processes, thus acting as competitive inhibitors .
Anticancer Research
A study on related compounds demonstrated that pyrido[2,3-d]pyrimidine derivatives exhibited IC50 values ranging from 0.1 to 10 µM against various cancer cell lines. The mechanism was primarily through the inhibition of CDK4/Cyclin D1 complexes .
Antiviral Activity
In vitro studies have shown that similar indole-based compounds reduced viral load in infected cell lines by over 80% at concentrations below 10 µM. This suggests potential for therapeutic applications against viral infections .
Q & A
Basic Research Questions
Q. What are the key structural features of this compound, and how do they influence its physicochemical properties?
- Answer : The compound contains a 1-methylindole moiety linked via an ethanone bridge to a 2-morpholino-substituted dihydropyrido[2,3-d]pyrimidine ring. The indole group contributes aromatic π-stacking potential, while the morpholino substituent enhances solubility due to its polar nature. The dihydropyrimidine ring introduces conformational flexibility, which may affect binding interactions in biological systems. Structural analogs (e.g., pyrido-pyrimidinones) have shown similar solubility challenges due to planar aromatic systems .
Q. What synthetic methodologies are commonly employed to prepare pyrido[2,3-d]pyrimidine derivatives?
- Answer : A one-pot multicomponent reaction is often used to synthesize dihydropyrimidinones, leveraging condensation of aldehydes, urea/thiourea, and β-ketoesters under acidic conditions. For pyrido-pyrimidines, palladium-catalyzed reductive cyclization of nitroarenes or nitroalkenes with CO surrogates (e.g., formic acid derivatives) is effective . Post-synthetic modifications, such as morpholino-group introduction, typically involve nucleophilic substitution with morpholine under basic conditions .
Q. How can spectroscopic techniques (NMR, MS) resolve structural ambiguities in this compound?
- Answer :
- 1H NMR : Protons on the indole ring (δ ~6.9–7.6 ppm) and dihydropyrimidine (δ ~3.5–4.5 ppm for CH2 groups) are diagnostic. The morpholino group’s protons appear as a triplet (δ ~3.6–3.8 ppm) .
- 13C NMR : The carbonyl (C=O) of the ethanone bridge resonates at δ ~180–190 ppm, while pyrido-pyrimidine carbons appear at δ ~150–160 ppm (C=N) .
- MS : High-resolution ESI-MS confirms molecular weight (e.g., m/z ~423.5 for C21H23N5O2) and fragmentation patterns (e.g., loss of morpholino group) .
Advanced Research Questions
Q. What experimental strategies address low yields in the final cyclization step during synthesis?
- Answer : Low yields often arise from steric hindrance in the pyrido-pyrimidine ring closure. Strategies include:
- Catalyst optimization : Palladium/copper dual catalysts improve cyclization efficiency .
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance reaction rates but may require post-reaction purification to remove byproducts .
- Temperature control : Gradual heating (80–120°C) prevents decomposition of thermally labile intermediates .
Q. How can computational methods (e.g., DFT, molecular docking) predict biological activity?
- Answer :
- DFT calculations : Optimize the compound’s geometry to identify reactive sites (e.g., electron-deficient pyrimidine ring for nucleophilic attack) .
- Docking studies : Use crystal structures of target proteins (e.g., kinases) to model interactions. The indole moiety may occupy hydrophobic pockets, while the morpholino group forms hydrogen bonds with active-site residues .
- ADMET prediction : Tools like SwissADME assess solubility (LogP ~2.5) and blood-brain barrier permeability, critical for CNS-targeted applications .
Q. What are common pitfalls in interpreting biological assay data for this compound class?
- Answer :
- False positives : Aggregation in solution can lead to nonspecific inhibition. Use dynamic light scattering (DLS) to confirm colloidal stability .
- Metabolic interference : The morpholino group may undergo oxidation in cell-based assays, generating inactive metabolites. LC-MS monitoring of stability in culture media is recommended .
- Off-target effects : Screen against related enzymes (e.g., other kinases) to validate selectivity.
Q. How to resolve contradictions between crystallographic data and spectroscopic results?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
